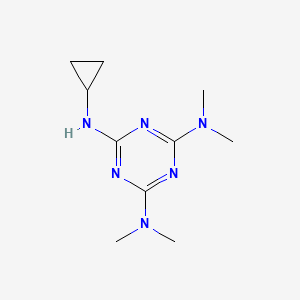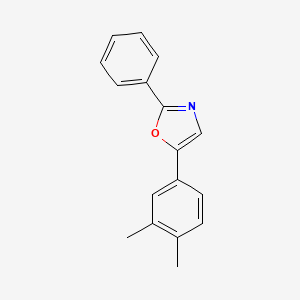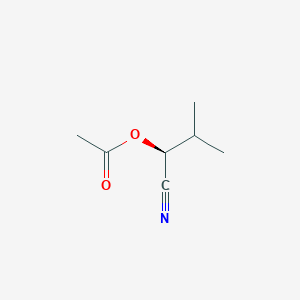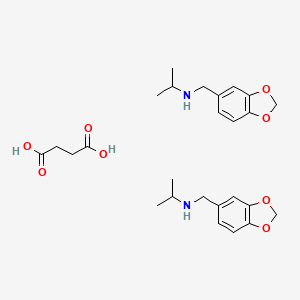
Bis(2-phenylethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-phenylethyl) carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of two phenylethyl groups attached to a carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-phenylethyl) carbonate can be synthesized through the reaction of phenylethyl alcohol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as follows:
2C6H5CH2CH2OH+COCl2→(C6H5CH2CH2)2CO3+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer and more environmentally friendly reagents, such as dimethyl carbonate, instead of phosgene. The reaction can be catalyzed by various bases or transition metal catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-phenylethyl) carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenylethyl alcohol and carbon dioxide.
Transesterification: It can react with alcohols in the presence of a catalyst to form new carbonates and release phenylethyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield phenylethyl alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Reduction: Lithium aluminum hydride, ether solvents.
Major Products
Hydrolysis: Phenylethyl alcohol, carbon dioxide.
Transesterification: New carbonates, phenylethyl alcohol.
Reduction: Phenylethyl alcohol.
Aplicaciones Científicas De Investigación
Bis(2-phenylethyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Materials Science: The compound is utilized in the production of polycarbonates and other advanced materials with desirable mechanical and thermal properties.
Pharmaceuticals: It serves as a building block in the synthesis of drug molecules and prodrugs.
Green Chemistry: The use of this compound in reactions often aligns with the principles of green chemistry, as it can be synthesized using environmentally friendly reagents and processes.
Mecanismo De Acción
The mechanism of action of bis(2-phenylethyl) carbonate in chemical reactions typically involves the nucleophilic attack on the carbonate carbon, leading to the formation of new bonds and the release of phenylethyl alcohol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl Carbonate: Similar in structure but with phenyl groups instead of phenylethyl groups.
Dimethyl Carbonate: A simpler carbonate with methyl groups.
Bis(methyl salicyl) Carbonate: An activated carbonate with methyl salicyl groups.
Uniqueness
Bis(2-phenylethyl) carbonate is unique due to the presence of phenylethyl groups, which impart specific reactivity and properties to the compound. This makes it suitable for applications where other carbonates may not be as effective, such as in the synthesis of certain pharmaceuticals and advanced materials.
Propiedades
Número CAS |
67879-62-3 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
bis(2-phenylethyl) carbonate |
InChI |
InChI=1S/C17H18O3/c18-17(19-13-11-15-7-3-1-4-8-15)20-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
KPTHKGHRNZMEAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC(=O)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)






![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)


![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)

